3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the iodination of a pyridine derivative, followed by the introduction of a methyl group and subsequent cyclization to form the pyrrolo[2,3-b]pyridine core. The carboxylic acid group can be introduced through oxidation or other suitable functional group transformations.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols or other reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl or other complex structures.
Scientific Research Applications
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: This compound lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.
3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: The presence of a methoxy group instead of a methyl group can influence the compound’s electronic properties and interactions with biological targets.
4-Chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: The substitution of chlorine and trifluoromethyl groups introduces different steric and electronic effects, potentially altering the compound’s activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-4-5(9(13)14)2-11-8-7(4)6(10)3-12-8/h2-3H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIXDYNBARIGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190393 | |
Record name | 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-72-3 | |
Record name | 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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